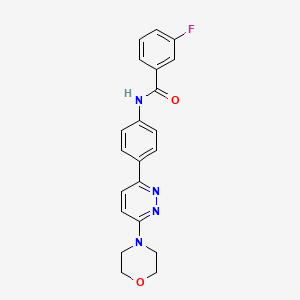
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating the flow of ions across epithelial membranes. Mutations in the CFTR gene can cause cystic fibrosis, a life-threatening genetic disorder that affects the lungs, pancreas, and other organs. CFTR(inh)-172 has been studied extensively as a potential therapeutic agent for cystic fibrosis and other diseases.
Applications De Recherche Scientifique
Synthesis and Antifungal Activity
A study focused on synthesizing derivatives related to 1-Methyl-4-(trifluoromethyl)-1H-pyrrole-3-carboxamide, showing moderate antifungal activities against phytopathogenic fungi. These compounds displayed significant inhibition activities, surpassing some commercial fungicides in efficacy (Wu et al., 2012).
NF-kappaB and AP-1 Gene Expression Inhibition
Research on the pyrimidine portion of a related compound revealed its role in inhibiting NF-kappaB and AP-1 transcription factors. This study's findings indicate potential applications in improving oral bioavailability for therapeutic purposes (Palanki et al., 2000).
Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates
A method for preparing trifluoromethyl-substituted aminopyrroles, utilizing 1-(3,3,3-Trifluoro-2,2-dihydroxypropyl)pyridin-1-ium bromide as a building block, has been developed. This method opens avenues for creating various pyrrole derivatives with potential applications in chemical synthesis (Khlebnikov et al., 2018).
Glycine Transporter 1 Inhibition
A study identified a structurally diverse compound related to this compound as a potent inhibitor of Glycine Transporter 1, indicating potential applications in neuroscience and pharmacology (Yamamoto et al., 2016).
Synthesis for Chiral Conducting Polymers
Optically active pyrrole monomers, including derivatives of this compound, were synthesized for use in chiral conducting polymers. These materials have potential applications in electronics and materials science (Chen et al., 1997).
Nematocidal Evaluation of Derivatives
A series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, related to this compound, exhibited notable nematocidal activity against M. incognita, pointing to potential agricultural applications (Zhao et al., 2017).
Measles Virus RNA Polymerase Inhibition
A compound structurally similar to this compound demonstrated potent inhibition against measles virus RNA polymerase, suggesting a role in antiviral drug development (Sun et al., 2007).
PET Tracer for Imaging Cancer Tyrosine Kinase
An 18F-labeled derivative of this compound was synthesized for use as a PET tracer, highlighting its potential in cancer imaging and diagnosis (Wang et al., 2005).
Synthesis of Fluorinated Pyrazoles
Direct trifluoromethylation methods were investigated for 1,3-dicarbonyl compounds, leading to the synthesis of fluorinated pyrazoles, which include derivatives of the target compound. This process is significant for the development of novel fluorinated organic compounds (Ohtsuka et al., 2012).
Spectroscopy and Quantum Chemical Calculations
A study on methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, closely related to the target compound, involved FT-IR and Laser-Raman spectroscopy along with quantum chemical calculations. This research aids in understanding the molecular properties of such compounds (Sert et al., 2014).
Propriétés
IUPAC Name |
1-methyl-4-(trifluoromethyl)pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-12-2-4(6(11)13)5(3-12)7(8,9)10/h2-3H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKMMLDHPBJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-methylthiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2884368.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N,N-diisopropylacetamide](/img/structure/B2884369.png)

![Racemic-(3aS,7R,8aS)-tert-butyl hexahydro-3a,7-epoxyisothiazolo[4,5-c]azepine-5(4H)-carboxylate 1,1-dioxide](/img/structure/B2884375.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenylethane-1-sulfonamide](/img/structure/B2884382.png)

![2-[N-[(2-Ethyltriazol-4-yl)methyl]-3-methylanilino]ethanesulfonyl fluoride](/img/structure/B2884385.png)

![[4-Bromo-1-(trifluoromethyl)indol-6-yl]methanol](/img/structure/B2884387.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2884388.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2884391.png)
